Thiantoin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Thiantoin can be synthesized through several methods, one of which involves the condensation of thiophene-2-carboxylic acid with phenylhydrazine, followed by cyclization with urea. Another method includes the reaction of thiophene-2-carboxylic acid with phenyl isocyanate, leading to the formation of the desired hydantoin ring.

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of high-pressure reactors and catalysts to optimize yield and purity. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the reaction.

Análisis De Reacciones Químicas

Types of Reactions: Thiantoin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones, which are important intermediates in organic synthesis.

Reduction: Reduction of this compound can lead to the formation of thiol derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, where the thiophene ring is substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted this compound derivatives depending on the functional groups introduced.

Aplicaciones Científicas De Investigación

Thiantoin has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: this compound derivatives have shown potential as enzyme inhibitors and have been studied for their biological activity.

Medicine: this compound and its derivatives are being explored for their anticonvulsant properties, similar to other hydantoin compounds.

Industry: this compound is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

Mecanismo De Acción

The mechanism of action of thiantoin involves its interaction with molecular targets such as voltage-gated sodium channels. By binding to these channels, this compound can modulate their activity, leading to effects such as the inhibition of neuronal firing, which is beneficial in the treatment of seizures. The pathways involved include the stabilization of the inactivated state of sodium channels, thereby preventing excessive neuronal activity.

Comparación Con Compuestos Similares

Phenytoin: Another hydantoin derivative with anticonvulsant properties.

Ethotoin: Similar to phenytoin, used in the treatment of epilepsy.

Mephenytoin: Another anticonvulsant hydantoin derivative.

Comparison: Thiantoin is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other hydantoin derivatives

Actividad Biológica

Thiantoin, a compound belonging to the family of thiazolidine derivatives, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is chemically characterized by its thiazolidine ring structure, which contributes to its biological activity. The presence of sulfur in its structure is essential for its interaction with various biological targets.

Biological Activities

This compound exhibits a range of biological activities that are critical in medicinal chemistry. Key activities include:

- Anticonvulsant Activity : this compound has been studied for its potential role in managing epilepsy. It acts similarly to phenytoin, modulating voltage-gated sodium channels, which are crucial for neuronal excitability .

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects : this compound has shown promise in reducing inflammation, which is beneficial in treating conditions such as arthritis and other inflammatory diseases .

- Antioxidant Activity : The compound exhibits antioxidant properties that help in scavenging free radicals, thus protecting cells from oxidative stress .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Ion Channel Modulation : this compound influences the activity of ion channels, particularly sodium channels, which is crucial for its anticonvulsant effects.

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory processes, contributing to its anti-inflammatory properties.

- Interaction with Cellular Signaling Pathways : this compound can modulate signaling pathways that regulate oxidative stress responses and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in clinical settings:

- Case Study 1 : A clinical trial investigated the use of this compound as an adjunct therapy in patients with drug-resistant epilepsy. Results indicated a significant reduction in seizure frequency among participants treated with this compound compared to those receiving standard care alone .

- Case Study 2 : In vitro studies demonstrated that this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of conventional antibiotics, suggesting its potential as a new antimicrobial agent .

Comparative Analysis of Biological Activities

The following table summarizes the comparative biological activities of this compound with other related compounds:

| Compound | Anticonvulsant | Antimicrobial | Anti-inflammatory | Antioxidant |

|---|---|---|---|---|

| This compound | Yes | Yes | Yes | Yes |

| Phenytoin | Yes | No | No | No |

| Carbamazepine | Yes | No | No | No |

| Valproic Acid | Yes | No | Yes | Yes |

Propiedades

Número CAS |

7772-37-4 |

|---|---|

Fórmula molecular |

C13H10N2O2S |

Peso molecular |

258.30 g/mol |

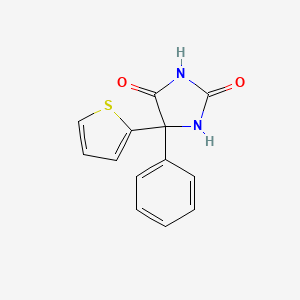

Nombre IUPAC |

5-phenyl-5-thiophen-2-ylimidazolidine-2,4-dione |

InChI |

InChI=1S/C13H10N2O2S/c16-11-13(15-12(17)14-11,10-7-4-8-18-10)9-5-2-1-3-6-9/h1-8H,(H2,14,15,16,17) |

Clave InChI |

DCPACFSINCUFEC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CS3 |

SMILES canónico |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CS3 |

Key on ui other cas no. |

7772-37-4 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.